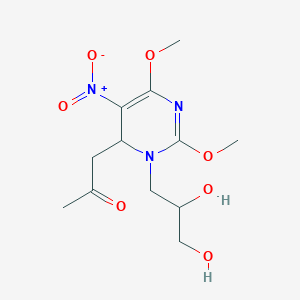
Adddp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Attention Deficit Disorder with Hyperactivity (ADHD) is a neurodevelopmental disorder that affects children and adults. ADHD is characterized by inattention, hyperactivity, and impulsivity. It is estimated that around 5% of children and 2.5% of adults worldwide are affected by ADHD. The disorder has a significant impact on the quality of life of individuals affected by it. Therefore, there is a need for effective treatments for ADHD. One such treatment is Adddp, a synthetic compound that has shown promising results in scientific research.
Mecanismo De Acción
The exact mechanism of action of Adddp is not fully understood. However, it is believed that the compound acts by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are known to play a crucial role in regulating attention, motivation, and behavior. Adddp may also act by modulating the activity of certain ion channels in the brain, which can affect neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Adddp has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain. It has also been shown to increase the release of these neurotransmitters from nerve terminals. Adddp has been shown to increase the activity of certain ion channels in the brain, which can affect neuronal excitability. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of Adddp.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adddp has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that Adddp has shown promising results in preclinical studies, indicating its potential as a treatment for Adddp. However, one limitation is that the exact mechanism of action of Adddp is not fully understood, which makes it challenging to design experiments to investigate its effects. Another limitation is that Adddp has not yet been tested in clinical trials, making it unclear whether the compound is safe and effective for human use.
Direcciones Futuras
There are several future directions for research on Adddp. One direction is to investigate the safety and efficacy of the compound in clinical trials. Another direction is to investigate the long-term effects of Adddp on brain function and behavior. Additionally, researchers could investigate the effects of Adddp in combination with other Adddp medications. Finally, researchers could investigate the potential of Adddp as a treatment for other neurological disorders, such as depression and anxiety.
In summary, Adddp is a synthetic compound that has shown promising results in scientific research as a potential treatment for Adddp. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on Adddp. Further studies are necessary to investigate the safety and efficacy of the compound in clinical trials and its potential as a treatment for other neurological disorders.
Métodos De Síntesis
Adddp is a synthetic compound that is synthesized using a multi-step process. The first step involves the reaction of benzaldehyde with nitroethane to form 2-nitropropene. The second step involves the reduction of 2-nitropropene using sodium borohydride to form 2-aminoindane. The final step involves the reaction of 2-aminoindane with 4-fluorobenzaldehyde to form Adddp.
Aplicaciones Científicas De Investigación
Adddp has been extensively studied in scientific research for its potential as a treatment for Adddp. The compound has shown promising results in preclinical studies, including animal models of Adddp. Adddp has been shown to improve attention, reduce hyperactivity, and decrease impulsivity in animal models of Adddp. These effects are similar to those of conventional Adddp medications, such as methylphenidate.
Propiedades
Número CAS |
156360-67-7 |
|---|---|
Nombre del producto |
Adddp |
Fórmula molecular |
C12H19N3O7 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
1-[3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitro-4H-pyrimidin-4-yl]propan-2-one |
InChI |
InChI=1S/C12H19N3O7/c1-7(17)4-9-10(15(19)20)11(21-2)13-12(22-3)14(9)5-8(18)6-16/h8-9,16,18H,4-6H2,1-3H3 |
Clave InChI |
JGVSGBOWZVYKJV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
SMILES canónico |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
Sinónimos |
4-acetylmethyl-3,4-dihydro-3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitropyrimidine ADDDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



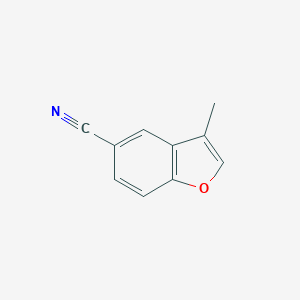
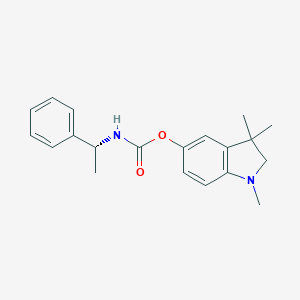
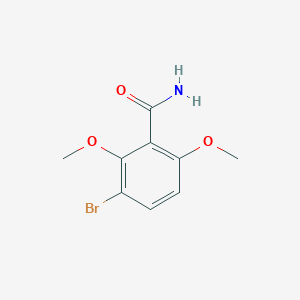
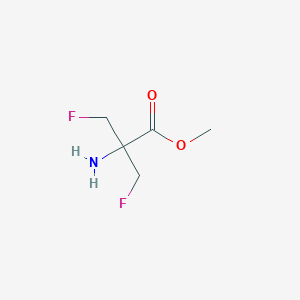
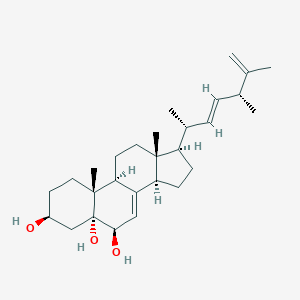
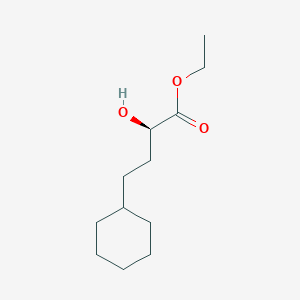
![2,3-dihydroxypropyl [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B117409.png)
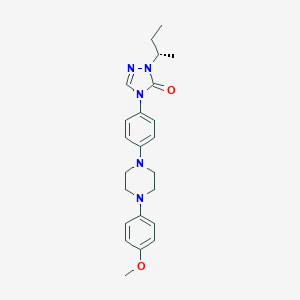
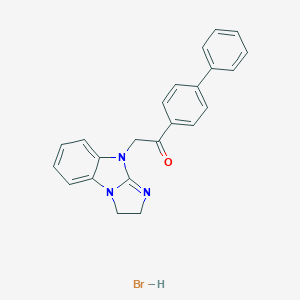


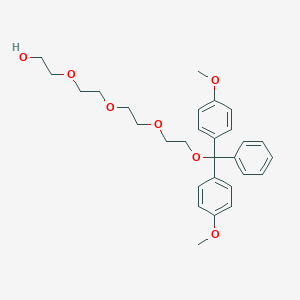
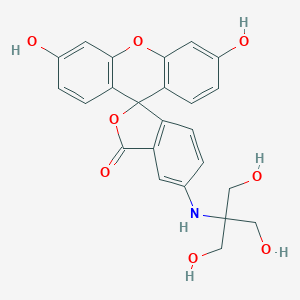
![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)